molecular formula C20H21NO B1389090 N-(2-Phenoxybutyl)-1-naphthalenamine CAS No. 1040688-24-1

N-(2-Phenoxybutyl)-1-naphthalenamine

Cat. No. B1389090
CAS RN: 1040688-24-1
M. Wt: 291.4 g/mol
InChI Key: LEWQXBHVZIDSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “N-(2-Phenoxybutyl)-1-naphthalenamine” are not available, related compounds such as “2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline” are used as reagents in a variety of reactions and as catalysts in organic synthesis. They are also used in the synthesis of pharmaceuticals and other compounds.


Molecular Structure Analysis

The molecular structure of “N-(2-Phenoxybutyl)-1-naphthalenamine” would likely be complex, given the presence of the naphthalene ring, the phenoxy group, and the butylamine group. A related compound, “N-(2-phenoxybutyl)cyclopentanamine”, contains 41 bonds; 18 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

“N-(2-Phenoxybutyl)-1-naphthalenamine” could potentially participate in a variety of chemical reactions, given its complex structure. For instance, related compounds like “2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline” are used as reagents in a variety of reactions and as catalysts in organic synthesis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Phenoxybutyl)-1-naphthalenamine” would depend on its specific structure. For instance, a related compound, “2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline”, has a molecular weight of 283.4 g/mol.

Mechanism of Action

The mechanism of action of “N-(2-Phenoxybutyl)-1-naphthalenamine” would depend on its specific use. For instance, in organic synthesis, it could act as a catalyst or a reagent.

Safety and Hazards

As with any chemical compound, handling “N-(2-Phenoxybutyl)-1-naphthalenamine” would require appropriate safety measures. For instance, a related compound, “N-(2-phenoxyethyl)cyclohexanamine”, requires avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

N-(2-phenoxybutyl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-2-17(22-18-11-4-3-5-12-18)15-21-20-14-8-10-16-9-6-7-13-19(16)20/h3-14,17,21H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWQXBHVZIDSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC=CC2=CC=CC=C21)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Phenoxybutyl)-1-naphthalenamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Phenoxybutyl)-1-naphthalenamine
Reactant of Route 2
Reactant of Route 2
N-(2-Phenoxybutyl)-1-naphthalenamine
Reactant of Route 3
Reactant of Route 3
N-(2-Phenoxybutyl)-1-naphthalenamine
Reactant of Route 4
Reactant of Route 4
N-(2-Phenoxybutyl)-1-naphthalenamine
Reactant of Route 5
Reactant of Route 5
N-(2-Phenoxybutyl)-1-naphthalenamine
Reactant of Route 6
Reactant of Route 6
N-(2-Phenoxybutyl)-1-naphthalenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.